![molecular formula C20H19N3O3 B5123566 N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as indolyl aryl ketone-based compound and has been studied for its various biological activities.
Mechanism of Action
The exact mechanism of action of N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with various cellular targets, including enzymes and receptors.
Biochemical and physiological effects:
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential therapeutic applications. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide. One potential direction is to study its potential use as a drug delivery agent. Another direction is to investigate its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide is a multistep process that involves the reaction of 3-acetylamino-2,4-dimethylbenzaldehyde with indole-3-carboxaldehyde in the presence of a base. The resulting product is then subjected to further reactions to obtain the final product.
Scientific Research Applications
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use as a drug delivery agent.
properties
IUPAC Name |
N-(3-acetamido-2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-11-8-9-16(12(2)18(11)22-13(3)24)23-20(26)19(25)15-10-21-17-7-5-4-6-14(15)17/h4-10,21H,1-3H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHNSHFLIBJEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.